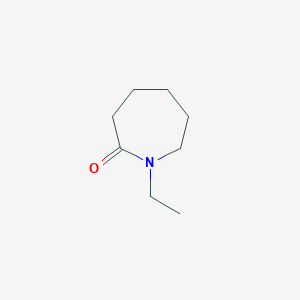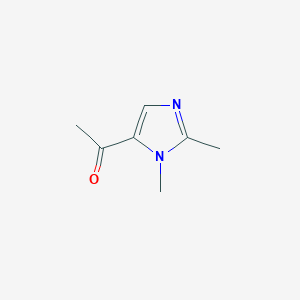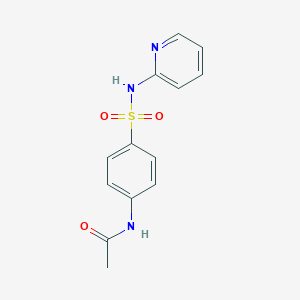
7-Metoxi-1-naftol
Descripción general
Descripción
7-Methoxynaphthalen-1-ol is an organic compound with the molecular formula C11H10O2. It is a derivative of naphthalene, characterized by a methoxy group (-OCH3) at the seventh position and a hydroxyl group (-OH) at the first position on the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
7-Methoxynaphthalen-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antifungal and antimicrobial properties.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
Target of Action
It is structurally similar to agomelatine , which is known to act as an agonist at melatonin receptors and an antagonist at serotonin-2C (5-HT2C) receptors . Therefore, it’s possible that 7-Methoxynaphthalen-1-ol may interact with similar targets.
Mode of Action
If it acts similarly to Agomelatine, it may bind to melatonin receptors as an agonist, enhancing their activity, and to 5-HT2C receptors as an antagonist, inhibiting their activity . This dual action could lead to changes in neurotransmitter levels and circadian rhythms .
Biochemical Pathways
If its action is similar to Agomelatine, it may influence the melatonin and serotonin pathways . These pathways play crucial roles in regulating sleep-wake cycles, mood, and other physiological processes .
Pharmacokinetics
It is suggested to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
Based on its structural similarity to agomelatine, it may have potential effects on neurotransmitter levels and circadian rhythms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-Methoxynaphthalen-1-ol. For instance, solvent polarity can affect the excited state intramolecular proton transfer (ESIPT) mechanism of similar compounds . Additionally, factors such as temperature, pH, and presence of other substances could potentially influence its stability and activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxynaphthalen-1-ol can be achieved through several methods. One common approach involves the methylation of 1-naphthol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, yielding 7-Methoxynaphthalen-1-ol after purification.
Industrial Production Methods: In industrial settings, the production of 7-Methoxynaphthalen-1-ol may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The starting materials, such as 1-naphthol and methylating agents, are fed into the reactor, and the reaction is carefully controlled to optimize the production rate.
Análisis De Reacciones Químicas
Types of Reactions: 7-Methoxynaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form 7-methoxynaphthalene.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) are used for nucleophilic substitution.
Major Products:
Oxidation: 7-Methoxy-1-naphthaldehyde or 7-Methoxy-1-naphthone.
Reduction: 7-Methoxynaphthalene.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Comparación Con Compuestos Similares
8-Methoxynaphthalen-1-ol: Similar structure but with the methoxy group at the eighth position.
1-Methoxynaphthalene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
7-Methoxynaphthalene: Lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness: 7-Methoxynaphthalen-1-ol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propiedades
IUPAC Name |
7-methoxynaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKJAAZDXZNNPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344850 | |
| Record name | 7-methoxynaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67247-13-6 | |
| Record name | 7-methoxynaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![N-[2-(6,7-dichloro-5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B27343.png)

